tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate
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Overview
Description
“tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate” is a chemical compound with the CAS Number: 228245-16-7 . It has a molecular weight of 190.24 . The compound is also known by its IUPAC name, tert-butyl 3-aminopropoxycarbamate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 190.24 . It is typically stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Phosphatidyl Ethanolamines
This compound could potentially be used in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are involved in a number of cellular processes, including membrane fusion, cell cycle progression, and apoptosis.
Synthesis of Ornithine
Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle. The compound could potentially be used in the synthesis of ornithine .
Synthesis of Piperidine Derivatives
Piperidine is a widely used building block in the synthesis of organic compounds. This compound could potentially be used in the synthesis of piperidine derivatives .
Synthesis of Sulfonamide Series
Sulfonamides are a group of compounds that have a wide range of applications, including the development of pharmaceuticals and dyes. This compound could potentially be used in the synthesis of sulfonamide series .
Synthesis of Functional Cationic Polymers
Functional cationic polymers have a wide range of applications, including water treatment, drug delivery, and gene delivery. This compound could potentially be used in the synthesis of functional cationic polymers .
Synthesis of Antimicrobial Agents
Antimicrobial agents are substances that kill or inhibit the growth of microorganisms. This compound could potentially be used in the synthesis of antimicrobial agents .
Safety and Hazards
The compound is associated with several hazard statements including H315, H318, and H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that the compound is used as a protective group in organic synthesis , suggesting that its targets could be reactive functional groups in organic molecules.
Mode of Action
Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate acts as a protective group for amine functionalities in organic synthesis . The Boc group (tert-butoxycarbonyl) in the compound prevents unwanted reactions from occurring at the amine site . This allows for selective reactions to occur at other functional groups present in the molecule.
Result of Action
As a protective group in organic synthesis, its primary effect is to prevent unwanted reactions at the amine site, allowing for the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate can be influenced by various environmental factors. For instance, the compound is soluble in chloroform and ethyl acetate , suggesting that its action and stability could be affected by the solvent environment. Furthermore, it should be stored in a dark place at 2-8°C to maintain its stability .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 3-aminopropylamine in the presence of a base to form the intermediate tert-butyl N-[3-(chlorocarbonyl)propyl]carbamate. This intermediate is then reacted with 3-aminopropyl alcohol in the presence of a base to yield the final product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "3-aminopropylamine", "3-aminopropyl alcohol", "base" ], "Reaction": [ "Step 1: tert-butyl N-(chlorocarbonyl)carbamate is dissolved in a suitable solvent and a base is added to the reaction mixture.", "Step 2: 3-aminopropylamine is added dropwise to the reaction mixture and the reaction is allowed to proceed at room temperature for a suitable period of time.", "Step 3: The intermediate tert-butyl N-[3-(chlorocarbonyl)propyl]carbamate is formed and is isolated by filtration or extraction.", "Step 4: The intermediate is dissolved in a suitable solvent and a base is added to the reaction mixture.", "Step 5: 3-aminopropyl alcohol is added dropwise to the reaction mixture and the reaction is allowed to proceed at room temperature for a suitable period of time.", "Step 6: The final product tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is formed and is isolated by filtration or extraction." ] } | |
CAS RN |
848419-01-2 |
Product Name |
tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate |
Molecular Formula |
C11H24N2O3 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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